1-Oxacyclotetradeca-5,10-diene-2,13-dione
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Overview
Description
1-Oxacyclotetradeca-5,10-diene-2,13-dione is a macrocyclic lactone with a 14-membered ring structureIt is characterized by the presence of two conjugated double bonds and two ketone groups, which contribute to its reactivity and versatility in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxacyclotetradeca-5,10-diene-2,13-dione can be synthesized through various methods, including intramolecular Diels-Alder reactions. One common approach involves the cyclization of suitable precursors under controlled conditions to form the macrocyclic structure. For instance, the reaction of a long-chain triene with a dienophile in the presence of a catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, temperature control, and purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: 1-Oxacyclotetradeca-5,10-diene-2,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The double bonds in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation or other electrophilic reagents can be employed under controlled conditions.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Alcohols and reduced ketones.
Substitution: Halogenated or other substituted macrocyclic compounds.
Scientific Research Applications
1-Oxacyclotetradeca-5,10-diene-2,13-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-oxacyclotetradeca-5,10-diene-2,13-dione involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophiles, leading to the modification of biological molecules. This reactivity is crucial for its potential therapeutic applications, where it can inhibit or modulate specific biological pathways .
Comparison with Similar Compounds
8-Methoxy-1-oxacyclotetradeca-2,13-dione: Similar in structure but with a methoxy group, affecting its reactivity and applications.
Other Macrolides: Compounds like erythromycin and azithromycin share the macrocyclic lactone structure but differ in functional groups and biological activity.
Uniqueness: 1-Oxacyclotetradeca-5,10-diene-2,13-dione is unique due to its specific ring size and the presence of conjugated double bonds and ketone groups.
Properties
CAS No. |
89908-74-7 |
---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-oxacyclotetradeca-5,10-diene-2,13-dione |
InChI |
InChI=1S/C13H18O3/c14-12-9-7-5-3-1-2-4-6-8-10-13(15)16-11-12/h4-7H,1-3,8-11H2 |
InChI Key |
VKOMXQZJLOAWOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCCC(=O)OCC(=O)CC=CC1 |
Origin of Product |
United States |
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